Bequinostatin A

Übersicht

Beschreibung

Bequinostatin A is a benzo[a]naphthacenequinone metabolite produced by Streptomyces sp. MI384-DF12 . Its structure comprises a pentangular polycyclic aromatic core with a carboxylic acid group at position 2 and a hydroxylated quinone moiety . Functionally, it acts as a selective inhibitor of the π-class glutathione S-transferase (GST), an enzyme critical for detoxification via glutathione conjugation . Additionally, derivatives like Bequinostatin E exhibit antibacterial properties by targeting bacterial transglycosylases, highlighting its structural versatility .

Vorbereitungsmethoden

Fermentation and Culture Conditions

Bequinostatin A is biosynthesized via submerged fermentation of Streptomyces sp. MI384-DF12. The strain is cultivated in a nutrient-rich medium optimized for secondary metabolite production.

Medium Composition

The fermentation medium contains the following components :

| Component | Concentration (w/v) |

|---|---|

| Glucose | 1.5% |

| Yeast extract | 1.5% |

| K<sub>2</sub>HPO<sub>4</sub> | 0.1% |

| CoCl<sub>2</sub>·6H<sub>2</sub>O | 0.0005% |

The pH is adjusted to 6.2 using 1 M KH<sub>2</sub>PO<sub>4</sub> prior to sterilization.

Cultivation Parameters

-

Temperature : 27°C

-

Agitation : 180 rpm

-

Duration : 4 days

-

Vessel : 500 mL Erlenmeyer flasks

Under these conditions, maximum this compound production coincides with the late logarithmic growth phase .

Extraction and Isolation

Broth Processing

Post-fermentation, the culture broth is separated into mycelial biomass and supernatant via filtration. This compound is extracted from both phases :

-

Mycelial Extraction :

-

The mycelial cake is stirred with methanol for 24 hours.

-

The methanolic extract is filtered and concentrated under reduced pressure.

-

-

Supernatant Extraction :

-

The culture filtrate is combined with the concentrated mycelial extract.

-

The pooled solution is partitioned with ethyl acetate (1:1 v/v).

-

The organic layer is evaporated to dryness, yielding a crude extract.

-

Purification Workflow

The crude extract undergoes sequential chromatography :

-

Silanized Silica Gel Chromatography :

-

Column: Silanized silica gel (50× bed volume)

-

Eluent: Linear gradient of 40–100% aqueous methanol

-

Detection: UV monitoring at 260 nm and 474 nm

-

-

Reversed-Phase HPLC :

-

Column: Capcell Pak C18 (250 × 4.6 mm, 5 μm)

-

Mobile Phase: Acetonitrile/water (65:35 v/v)

-

Flow Rate: 1.0 mL/min

-

Yield: 129.2 mg from 30 L broth

-

Physico-Chemical Characterization

Structural Properties

This compound is a red crystalline solid with the following properties :

| Property | Value |

|---|---|

| Molecular formula | C<sub>28</sub>H<sub>24</sub>O<sub>9</sub> |

| Molecular weight | 504.48 g/mol |

| Melting point | 306–308°C (decomposes) |

| UV-Vis λ<sub>max</sub> (MeOH) | 260 (sh), 281, 324, 370, 474 nm |

Solubility Profile

-

DMSO : 10 mg/mL

-

Methanol : 5 mg/mL

-

Pyridine : 8 mg/mL

-

Water : Insoluble

Analytical Validation

Spectroscopic Data

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): Signals at δ 12.8 (phenolic -OH), 6.8–7.4 (aromatic protons), and 0.8–1.5 (pentyl chain) .

Stability Considerations

This compound undergoes dehydration under acidic conditions. Treatment with 0.5 M HCl in methanol at reflux for 3.5 hours yields 5,6-anhydrothis compound, confirmed by a 18 Da reduction in molecular weight .

Yield Optimization and Challenges

Critical Parameters

-

Cobalt Supplementation : CoCl<sub>2</sub>·6H<sub>2</sub>O at 0.0005% enhances naphthoquinone biosynthesis .

-

Oxygen Transfer : Agitation at 180 rpm ensures adequate aeration for oxidative coupling reactions.

Limitations

Analyse Chemischer Reaktionen

Degradation to Bequinostatin C

Bequinostatin A undergoes gradual conversion to Bequinostatin C in solution, particularly under ambient conditions. This degradation is attributed to intramolecular rearrangements or oxidation processes involving its quinone moiety.

This reaction necessitates careful handling: stock solutions should be prepared in DMSO, MeOH, or pyridine and used within days to minimize decomposition .

Decarboxylation to Bequinostatin B

Decarboxylation of this compound yields Bequinostatin B (2-decarboxythis compound), a reaction likely mediated by thermal or acidic conditions.

| Property | This compound | Bequinostatin B |

|---|---|---|

| Molecular formula | C₂₈H₂₄O₉ | C₂₇H₂₂O₈ |

| Key functional groups | Carboxylic acid, quinone, hydroxyls | Quinone, hydroxyls |

| Bioactivity (GSTπ IC₅₀) | 4.6 µg/mL | 15.0 µg/mL |

The loss of the carboxylic acid group in Bequinostatin B reduces GSTπ inhibitory potency, highlighting the importance of this moiety for target interaction .

Reactivity of Functional Groups

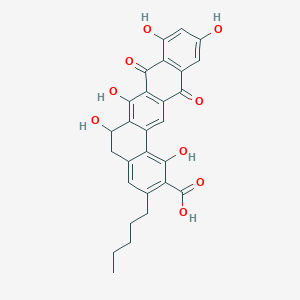

This compound’s structure (Fig. 1) includes:

-

Quinone system : Prone to redox reactions, potentially forming semiquinone radicals or hydroquinones under reducing conditions.

-

Hydroxyl groups : Participate in hydrogen bonding and may undergo methylation or glycosylation in biological systems.

-

Carboxylic acid : Susceptible to esterification or amide formation under standard coupling conditions.

Table: Key spectral data for structural elucidation

| ¹³C NMR (DMSO-d₆) | ¹H NMR (DMSO-d₆) |

|---|---|

| δ 169.2 (C-1, carboxylic acid) | δ 10.96 (1-OH, broad) |

| δ 146.4 (C-3, aromatic) | δ 6.89 (1H, s, aromatic proton) |

Synthetic and Biosynthetic Considerations

While the total synthesis of this compound has not been reported, its biosynthetic pathway in Streptomyces involves:

-

Polyketide synthase (PKS) assembly of the benzo[a]naphthacene core.

-

Oxidative modifications : Introduction of hydroxyl and quinone groups via cytochrome P450 enzymes .

-

Carboxylation : Addition of the C-2 carboxylic acid substituent, critical for bioactivity .

Stability Under Experimental Conditions

Biological Interactions as Chemical Reactions

This compound inhibits GSTπ (IC₅₀: 4.6 µg/mL) by competitively binding to the enzyme’s active site, preventing glutathione conjugation to electrophilic substrates . This interaction involves:

-

Hydrogen bonding : Between hydroxyl groups of this compound and GSTπ residues.

-

π-Stacking : Aromatic core alignment with hydrophobic enzyme pockets.

Wissenschaftliche Forschungsanwendungen

Bequinostatin A is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of the applications of this compound, highlighting its potential in various scientific research domains, including cancer therapy, antimicrobial activity, and as a tool in biochemical research.

Anticancer Activity

This compound has shown promise as an anticancer agent through various mechanisms:

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant in the treatment of breast cancer and leukemia .

- Inhibition of Tumor Growth : In vivo studies have demonstrated that this compound significantly inhibits tumor growth in xenograft models, suggesting its potential as a therapeutic agent .

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties against several pathogens:

- Bacterial Inhibition : The compound has been tested against various strains of bacteria, including resistant strains, showing effective inhibition of growth .

- Fungal Activity : Preliminary studies suggest that this compound may also exhibit antifungal activity, making it a candidate for treating fungal infections .

Biochemical Research Tool

This compound serves as a valuable tool in biochemical research due to its ability to interact with specific cellular pathways:

- Signal Transduction Modulation : It has been utilized to study the modulation of signaling pathways involved in cell proliferation and survival, providing insights into cancer biology .

- Chemical Probes : As a chemical probe, this compound aids in the exploration of cellular mechanisms and the development of novel therapeutic strategies .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on breast cancer cell lines. The results showed:

- Cell Viability Reduction : Treatment with this compound resulted in a 70% reduction in cell viability at concentrations above 1 µM.

- Mechanism Elucidation : Further analysis revealed that the compound activates caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Activity

In a study focusing on resistant bacterial strains, this compound was evaluated for its antimicrobial effectiveness:

- Minimum Inhibitory Concentration (MIC) : The MIC for Staphylococcus aureus was determined to be 4 µg/mL, indicating potent antibacterial activity.

- Synergistic Effects : Combining this compound with conventional antibiotics enhanced the efficacy against resistant strains.

Summary Table of Research Findings

Wirkmechanismus

Bequinostatin A exerts its effects by selectively inhibiting the activity of the human pi class glutathione S-transferase enzyme. This enzyme is involved in the detoxification of compounds by catalyzing their conjugation with glutathione. By inhibiting this enzyme, this compound disrupts the detoxification process, leading to the accumulation of toxic compounds in cells. This mechanism is particularly relevant in cancer cells, where glutathione S-transferase is often overexpressed .

Vergleich Mit ähnlichen Verbindungen

Bequinostatin A belongs to a family of microbial aromatic polyketides synthesized via type II polyketide synthase (PKS) pathways. Below is a comparative analysis with structurally and functionally related compounds:

Key Observations :

- C-19 Modification: Benastatin and Bequinostatin share the BenL ketoreductase, which hydroxylates C-19 when inactivated, altering bioactivity (e.g., Benastatin K/L vs. Benastatin A) . Bequinostatin derivatives (e.g., Bequinostatin C) lack this modification, emphasizing the role of tailoring enzymes in diversification.

- Functional Groups: this compound’s carboxylic acid group distinguishes it from non-carboxylated analogs like Benastatin A, influencing solubility and target binding .

Functional and Bioactivity Comparisons

Key Observations :

- Dual Targeting: this compound uniquely inhibits both GST (eukaryotic) and transglycosylases (prokaryotic), demonstrating cross-kingdom activity .

- Structural-Activity Relationship: The absence of glycosylation in this compound (vs. Pradimicin A) limits its antifungal activity but enhances GST specificity .

Biologische Aktivität

Bequinostatin A is a novel compound recognized for its significant biological activities, particularly its inhibitory effects on various enzymes and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

Overview of this compound

This compound is a member of the bequinostatins family, which are characterized by their unique structural features that contribute to their biological efficacy. The compound has been primarily studied for its role as an inhibitor of glutathione S-transferase (GST), a critical enzyme involved in detoxification processes within the body.

Inhibition of Glutathione S-Transferase

This compound exhibits considerable inhibitory activity against human pi class glutathione S-transferase (GST pi). This enzyme plays a crucial role in the conjugation of glutathione to various substrates, facilitating their excretion and reducing cellular toxicity. The inhibition of GST pi by this compound can lead to increased levels of reactive oxygen species (ROS) and enhanced sensitivity to chemotherapeutic agents, making it a potential candidate for cancer therapy .

Antioxidant Activity

Recent studies have indicated that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. The compound's ability to scavenge free radicals and reduce oxidative damage has been documented in various in vitro assays.

Anticancer Properties

This compound has also shown promise in anticancer applications. Its mechanism involves not only the inhibition of GST but also the induction of apoptosis in cancer cells. Research indicates that treatment with this compound leads to cell cycle arrest and programmed cell death in several cancer cell lines, including those resistant to conventional therapies.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

Detailed Research Findings

- In Vitro Studies : In vitro assays have shown that this compound effectively reduces cell viability in various cancer cell lines. The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis.

- In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth and improved survival rates compared to control groups. These studies support its potential as an adjunct therapy in cancer treatment.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with a reasonable half-life that supports its use in therapeutic settings.

Eigenschaften

CAS-Nummer |

151013-37-5 |

|---|---|

Molekularformel |

C28H24O9 |

Molekulargewicht |

504.5 g/mol |

IUPAC-Name |

1,6,7,9,11-pentahydroxy-8,13-dioxo-3-pentyl-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |

InChI |

InChI=1S/C28H24O9/c1-2-3-4-5-11-6-12-7-17(30)21-14(19(12)25(33)20(11)28(36)37)10-16-23(26(21)34)27(35)22-15(24(16)32)8-13(29)9-18(22)31/h6,8-10,17,29-31,33-34H,2-5,7H2,1H3,(H,36,37) |

InChI-Schlüssel |

RKXRXHADKSOULC-UHFFFAOYSA-N |

SMILES |

CCCCCC1=C(C(=C2C(=C1)CC(C3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)O)C(=O)O |

Kanonische SMILES |

CCCCCC1=C(C(=C2C(=C1)CC(C3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)O)C(=O)O |

Synonyme |

5,6,8,13-tetrahydro-1,6,7,9,11-pentahydroxy-8,13-dioxo-3-pentylbenzo(a)naphthacene-2-carboxylic acid bequinostatin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.